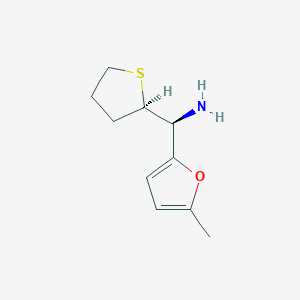
(S)-(5-Methylfuran-2-yl)((R)-tetrahydrothiophen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine is a chiral compound with potential applications in various fields of science and industry. This compound features a furan ring substituted with a methyl group and a tetrahydrothiophene ring, both of which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid such as aluminum chloride.
Synthesis of the Tetrahydrothiophene Ring: This ring can be formed through the cyclization of a suitable diene with sulfur in the presence of a catalyst.
Coupling of the Rings: The furan and tetrahydrothiophene rings can be coupled using a suitable linker, such as a methylene bridge, through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Furanones and related compounds.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted methanamine derivatives.
Scientific Research Applications
(S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
®-(5-Methylfuran-2-yl)((S)-tetrahydrothiophen-2-yl)methanamine: An enantiomer with similar chemical properties but different biological activity.
(S)-(5-Methylfuran-2-yl)methanamine: Lacks the tetrahydrothiophene ring, resulting in different reactivity and applications.
®-tetrahydrothiophen-2-yl)methanamine: Lacks the furan ring, leading to distinct chemical behavior.
Uniqueness
(S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine is unique due to its combination of a furan ring and a tetrahydrothiophene ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
(S)-(5-methylfuran-2-yl)-[(2R)-thiolan-2-yl]methanamine |
InChI |
InChI=1S/C10H15NOS/c1-7-4-5-8(12-7)10(11)9-3-2-6-13-9/h4-5,9-10H,2-3,6,11H2,1H3/t9-,10+/m1/s1 |
InChI Key |
KHYCIIOYNDMPIA-ZJUUUORDSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H]([C@H]2CCCS2)N |
Canonical SMILES |
CC1=CC=C(O1)C(C2CCCS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


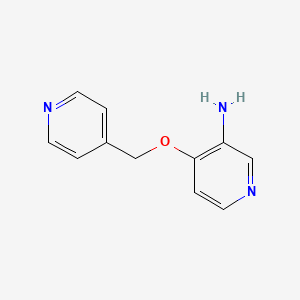
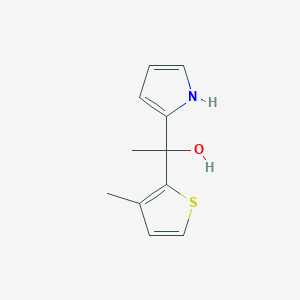
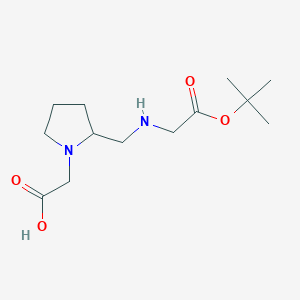
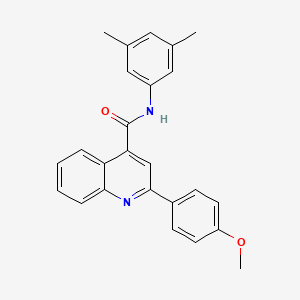
![2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B12991259.png)
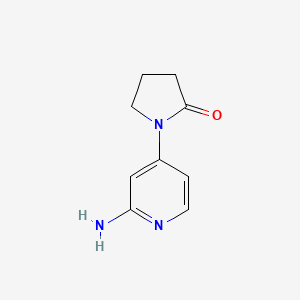
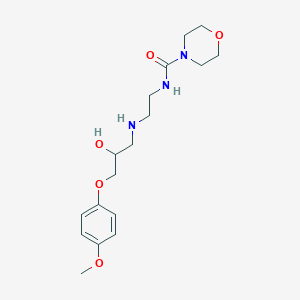
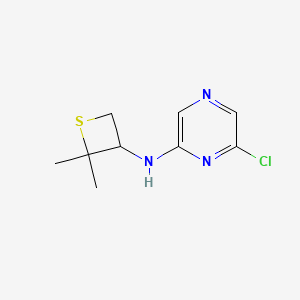
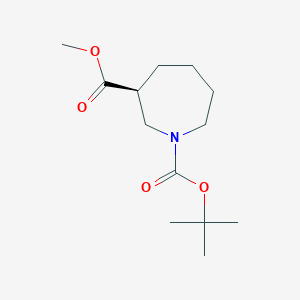
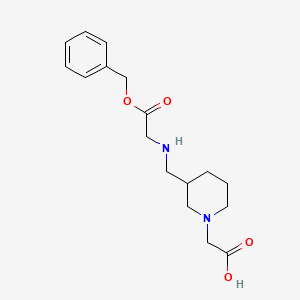
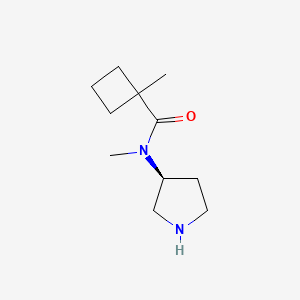
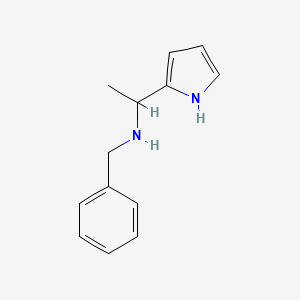
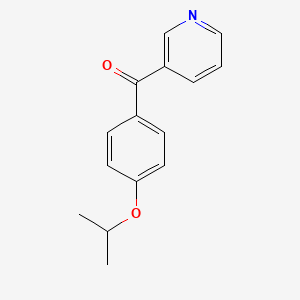
![2,5-Dioxaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B12991306.png)
